molecular formula C14H19NO B1594967 N-cyclohexyl-3-methylbenzamide CAS No. 53205-66-6

N-cyclohexyl-3-methylbenzamide

Cat. No. B1594967
CAS RN: 53205-66-6
M. Wt: 217.31 g/mol
InChI Key: FNTGEXAHADFYNU-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzamides and contains a cyclohexyl group attached to

Scientific Research Applications

Novel Synthetic Opioids

N-cyclohexyl-3-methylbenzamide, also known as U-47700, has been a subject of interest in the study of novel synthetic opioids. This compound, developed in the 1970s, was investigated for its analgesic properties, showing increased analgesic effects and morphine-like behavioral features in animal studies. However, U-47700 did not advance to clinical trials, and its effects have been primarily described through self-reporting by users, with reports of euphoria and mood elevation. Despite its potential as an analgesic, U-47700 has emerged as a new psychoactive substance (NPS) on the recreational drug market, leading to several cases of serious intoxication and fatalities (Elliott, Brandt, & Smith, 2016).

Interaction with Other Opioids

Comparative studies of U-47700 with other opioids have revealed its high potency and associated risks. U-47700 is structurally related to other synthetic opioids like AH-7921 and has been found to be several times more potent than morphine. This has led to its classification as a controlled substance in some countries due to the high risk of abuse and overdose (Ruan, Chiravuri, & Kaye, 2016).

Case Studies of Intoxication

Case reports of near-fatal and fatal intoxications involving U-47700 provide insights into the acute effects of this compound. These reports often involve the combination of U-47700 with other substances, highlighting the compound's dangerous potential when used recreationally (Žídková, Horsley, Hloch, & Hložek, 2018).

Legal and Policy Challenges

The emergence of U-47700 as a NPS poses significant challenges to policymakers, clinicians, and law enforcement. Its easy availability on the internet and the difficulty in controlling such substances necessitate a more coordinated global approach to address the issue (Helander & Bäckberg, 2017).

properties

IUPAC Name

N-cyclohexyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-6-5-7-12(10-11)14(16)15-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTGEXAHADFYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284650
Record name N-cyclohexyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-methylbenzamide

CAS RN

53205-66-6
Record name NSC38147
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38147
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Shabashov, JRM Maldonado… - The Journal of organic …, 2008 - ACS Publications
… Reaction of N-cyclohexyl-3-methylbenzamide with 4-chloroiodobenzene followed by treatment with trifluoroacetic anhydride resulted in 2-(4-chlorophenyl)-5-methylbenzonitrile …
Number of citations: 90 pubs.acs.org
TT Hoang, HTH Nguyen, TT Le, DT Le, T Truong… - Tetrahedron, 2016 - Elsevier
… Similarly, the transformation using Cu-CPO-27 catalyst produced 63% yield of N-cyclohexyl-3-methylbenzamide (entry 5) and 65% yield of N-cyclohexyl-2-methylbenzamide (entry 6). …
Number of citations: 12 www.sciencedirect.com
W Dong, X Liu, J Xu, Z Li - Journal of Chemical Research, 2008 - journals.sagepub.com
A new kind of anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine were designed and synthesised. Their structures were identified by means of elemental …
Number of citations: 14 journals.sagepub.com
W Wu, J Yi, H Xu, S Li, R Yuan - Molecules, 2019 - mdpi.com
The efficient, one-pot access to the transamidation of 8-aminoquinoline (8-AQ), notorious for its harsh removal conditions, has been widely employed as an auxiliary in C–H …
Number of citations: 7 www.mdpi.com
W Wu, J Yi, H Xu, S Li, R Yuan - pdfs.semanticscholar.org
Reagent-grade solvents were used for extraction, recrystallization, and flash chromatography. All other commercial reagents were used as received without additional purification. The …
Number of citations: 0 pdfs.semanticscholar.org
JM Herbert, AT Hewson, JE Peace - Synthetic communications, 1998 - Taylor & Francis
… m-Methylbenzyl alcohol (3k; 2.2 mmol scale; 48%), accompanied by N cyclohexyl-3-methylbenzamide (4k; 48%). mp 125.5- 126OC (lit.14 mp 12 1 "C). &(CDC13) 1.1-1.8 (10H, m), 2.20 …
Number of citations: 16 www.tandfonline.com

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